Cas no 20898-85-5 ((5-Nitrothiophen-2-yl)methanol)
(5-Nitrothiophen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-nitrothiophen-2-yl)methanol
- 2-(Hydroxymethyl)-5-nitrothiophene
- 2-Thiophenemethanol,5-nitro-
- (5-nitro-2-thienyl)methanol
- (5-nitrothien-2-yl)methanol
- (5-nitro-thiophen-2-yl)-methanol
- 2-hydroxymethyl-5-nitro-thiophene
- 5-nitro-2-hydroxymethylthiophene
- 5-nitrothiophene-2-methanol
- AC1L7BGC
- CTK8H5576
- FD7262
- NSC330182
- SureCN960965
- 2-Thiophenemethanol, 5-nitro-
- 5-nitrothien-2-ylmethanol
- 5-nitro-2-thiophenemethanol
- 2-hydroxymethyl-5-nitrothiophene
- QYNOWSBTIMNUDS-UHFFFAOYSA-N
- 4775AJ
- TRA0175056
- SY021452
- AB0066564
- DTXSID90318409
- AS-49308
- AKOS006295225
- 2-Thiophenemethanol, 5-nitro- (7CI,8CI,9CI)
- MFCD06202767
- CS-0378174
- NSC-330182
- AMY14962
- EN300-1856696
- 20898-85-5
- SCHEMBL960965
- DB-362222
- (5-Nitrothiophen-2-yl)methanol
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- MDL: MFCD06202767
- Inchi: 1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
- InChI Key: QYNOWSBTIMNUDS-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1CO)[N+](=O)[O-]
Computed Properties
- Exact Mass: 158.99905
- Monoisotopic Mass: 158.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.3
- XLogP3: 0.9
Experimental Properties
- Density: 1.522
- Boiling Point: 334°Cat760mmHg
- Flash Point: 155.8°C
- Refractive Index: 1.639
- PSA: 63.37
- LogP: 1.67180
(5-Nitrothiophen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852057-1g |
2-(Hydroxymethyl)-5-nitrothiophene |
20898-85-5 | ≥97% | 1g |
976.00 | 2021-05-17 | |
| TRC | N901208-50mg |
(5-Nitrothiophen-2-yl)methanol |
20898-85-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901208-100mg |
(5-Nitrothiophen-2-yl)methanol |
20898-85-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N901208-500mg |
(5-Nitrothiophen-2-yl)methanol |
20898-85-5 | 500mg |
$ 210.00 | 2022-06-03 | ||
| Chemenu | CM314328-5g |
(5-nitrothiophen-2-yl)methanol |
20898-85-5 | 95% | 5g |
$400 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H85340-250mg |
(5-nitrothiophen-2-yl)methanol |
20898-85-5 | ≥97% | 250mg |
¥308.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H85340-1g |
(5-nitrothiophen-2-yl)methanol |
20898-85-5 | ≥97% | 1g |
¥708.0 | 2023-09-07 | |
| Alichem | A169003893-5g |
(5-Nitrothiophen-2-yl)methanol |
20898-85-5 | 95% | 5g |
$457.96 | 2023-09-02 | |
| Chemenu | CM314328-5g |
(5-nitrothiophen-2-yl)methanol |
20898-85-5 | 95% | 5g |
$400 | 2023-01-19 | |
| eNovation Chemicals LLC | K09835-5g |
(5-nitrothiophen-2-yl)methanol |
20898-85-5 | 98% | 5g |
$1300 | 2024-06-09 |
(5-Nitrothiophen-2-yl)methanol Suppliers
(5-Nitrothiophen-2-yl)methanol Related Literature
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1. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systemsSandra Ferrer,Declan P. Naughton,Ifat Parveen,Michael D. Threadgill O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Sandra Ferrer Declan P. Naughton Ifat Parveen Michael D. Threadgill J. Chem. Soc. Perkin Trans. 1 2002 335
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2. Synthesis and second order nonlinear optical properties of new chromophores containing 1,3,4-oxadiazole and thiophene ringsAntonio Carella,Anna Castaldo,Roberto Centore,Alain Fort,Augusto Sirigu,Angela Tuzi J. Chem. Soc. Perkin Trans. 2 2002 1791
Additional information on (5-Nitrothiophen-2-yl)methanol
Research Brief on (5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) in Chemical Biology and Pharmaceutical Applications
(5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) is a nitro-substituted thiophene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and anticancer agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (5-Nitrothiophen-2-yl)methanol as a precursor for novel thiophene-based inhibitors targeting bacterial DNA gyrase. The researchers demonstrated that derivatives synthesized from this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus strains, with MIC values as low as 0.5 µg/mL. The nitro group at the 5-position was critical for enhancing electron-withdrawing effects, thereby improving binding affinity to the gyrase ATPase domain.
In oncology research, a team from the University of Cambridge reported in ACS Chemical Biology (2024) that (5-Nitrothiophen-2-yl)methanol-derived prodrugs could selectively release cytotoxic agents in hypoxic tumor microenvironments. The nitro group served as a hypoxia-responsive trigger, enabling tumor-specific activation while minimizing off-target effects. In vivo studies showed a 60% reduction in tumor volume in xenograft models compared to controls, with no observable hepatotoxicity at therapeutic doses.
From a chemical synthesis perspective, advances in green chemistry have enabled more sustainable production of (5-Nitrothiophen-2-yl)methanol. A recent Organic Process Research & Development paper (2024) described a continuous-flow nitration process that improved yield to 92% while reducing hazardous waste by 75% compared to traditional batch methods. This innovation addresses previous scalability challenges associated with this intermediate's manufacturing.
Structural-activity relationship (SAR) studies have revealed that the hydroxymethyl group at the 2-position allows for diverse functionalization, making (5-Nitrothiophen-2-yl)methanol a valuable scaffold for library synthesis. Computational modeling suggests that the compound's planar structure facilitates π-stacking interactions with biological targets, particularly in kinase inhibition applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for rheumatoid arthritis and neurodegenerative disorders.
In conclusion, (5-Nitrothiophen-2-yl)methanol continues to demonstrate remarkable versatility in pharmaceutical development. Its dual functionality as both a synthetic building block and a pharmacophore underscores its importance in modern drug discovery pipelines. Future research directions may explore its applications in PROTAC design and as a component of targeted drug delivery systems, particularly for overcoming biological barriers in hard-to-treat infections and solid tumors.
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